molecular formula C12H14ClNO2 B7629145 N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide

N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide

Cat. No. B7629145
M. Wt: 239.70 g/mol
InChI Key: OCRVSJPDRMOIGH-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide, also known as CPPC, is a chemical compound that has been widely studied for its potential use in scientific research. CPPC is a cyclopropane derivative that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide is not fully understood, but it is thought to involve the modulation of ion channel activity. N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide has been shown to increase the activity of the TRP channel and the voltage-gated potassium channel, while decreasing the activity of the NMDA receptor. These effects may be due to the ability of N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide to bind to specific sites on these ion channels and alter their function.
Biochemical and Physiological Effects
N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide has been shown to have a range of biochemical and physiological effects, including the modulation of ion channel activity, the regulation of neurotransmitter release, and the modulation of synaptic plasticity. These effects may be due to the ability of N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide to alter the function of specific ion channels and neurotransmitter receptors.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide is its ability to modulate ion channel activity in a specific and reversible manner. This allows researchers to study the effects of ion channel modulation on various physiological processes, without the need for irreversible ion channel blockers. However, one limitation of N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide is its potential for off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide. One area of interest is the development of more selective N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide analogs, which may allow for more precise modulation of specific ion channels and neurotransmitter receptors. Another area of interest is the use of N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide in studies of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, where ion channel dysfunction may play a role in disease progression. Finally, the use of N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide in studies of pain sensation and analgesia may also be an area of future research.

Synthesis Methods

N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide can be synthesized using a variety of methods, including the reaction of 4-chloro-2-methoxy-5-methylphenyl magnesium bromide with cyclopropanecarboxylic acid chloride. Other methods involve the reaction of 4-chloro-2-methoxy-5-methylphenyl lithium with cyclopropanecarboxylic acid anhydride or the reaction of 4-chloro-2-methoxy-5-methylphenyl boronic acid with cyclopropanecarboxylic acid chloride.

Scientific Research Applications

N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide has been used in a variety of scientific research applications, including studies of ion channels, neurotransmitter release, and synaptic plasticity. N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide has been shown to modulate the activity of several different ion channels, including the N-methyl-D-aspartate (NMDA) receptor, the transient receptor potential (TRP) channel, and the voltage-gated potassium channel. These ion channels are involved in a range of physiological processes, including learning and memory, pain sensation, and neuronal excitability.

properties

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c1-7-5-10(11(16-2)6-9(7)13)14-12(15)8-3-4-8/h5-6,8H,3-4H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCRVSJPDRMOIGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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